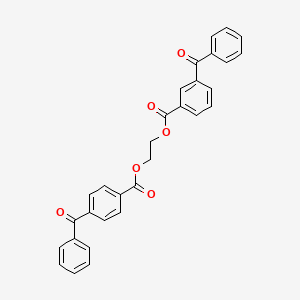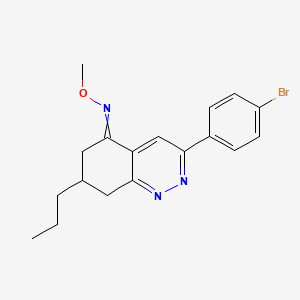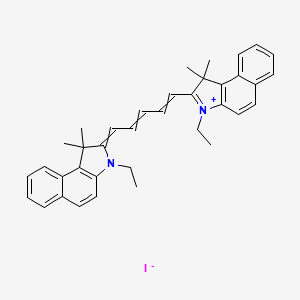
Cy5.5 di et
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy5.5 di et involves the condensation of 1,1,2-trimethyl-1H-benz[e]indole with 3-ethyl-2-methyl-1H-benz[e]indole in the presence of a strong base, such as sodium hydride, followed by quaternization with methyl iodide . The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
化学反应分析
Types of Reactions
Cy5.5 di et undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under mild conditions.
Reduction: Reduction of this compound typically involves the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted indole derivatives.
科学研究应用
Cy5.5 di et has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Cy5.5 di et involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength (fluorescence) . The compound’s fluorescence properties are attributed to its conjugated polymethine chain, which allows for efficient energy transfer and emission . The molecular targets and pathways involved in its action include interactions with cellular components and biomolecules, enabling precise imaging and detection .
相似化合物的比较
Cy5.5 di et is often compared with other cyanine dyes, such as Cy7 and Cy7.5 . While all these compounds exhibit near-infrared fluorescence, this compound is unique due to its specific excitation and emission wavelengths, which provide higher signal-to-noise ratios and better tissue penetration . Similar compounds include:
Cy7: Exhibits excitation/emission maxima at 750/776 nm.
Cy7.5: Similar to Cy7 but with slightly different spectral properties.
Peridinin chlorophyll-Cy5.5: Another fluorescent compound with different excitation/emission peaks.
This compound stands out due to its optimal balance of fluorescence efficiency, tissue penetration, and stability .
属性
分子式 |
C37H39IN2 |
|---|---|
分子量 |
638.6 g/mol |
IUPAC 名称 |
3-ethyl-2-[5-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;iodide |
InChI |
InChI=1S/C37H39N2.HI/c1-7-38-30-24-22-26-16-12-14-18-28(26)34(30)36(3,4)32(38)20-10-9-11-21-33-37(5,6)35-29-19-15-13-17-27(29)23-25-31(35)39(33)8-2;/h9-25H,7-8H2,1-6H3;1H/q+1;/p-1 |
InChI 键 |
OWTYGBITWKMVQZ-UHFFFAOYSA-M |
规范 SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



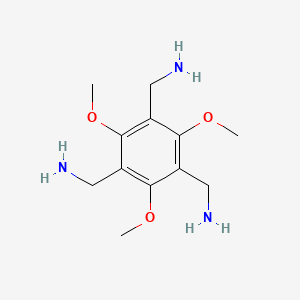
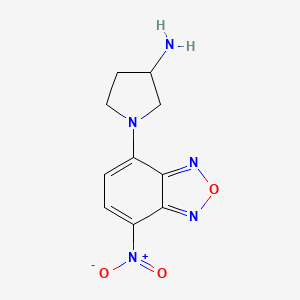
![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)
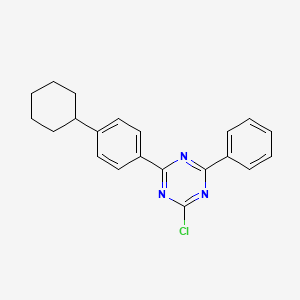

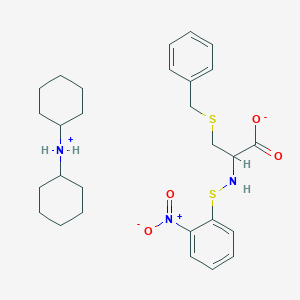
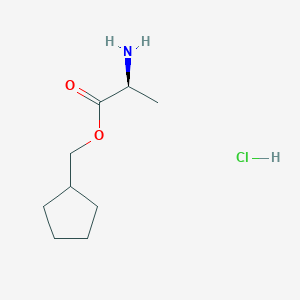
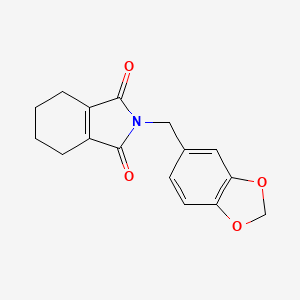
![N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide](/img/structure/B12506665.png)
